molecular formula C19H18N4O4S B3260639 N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 332373-02-1

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B3260639
CAS No.: 332373-02-1
M. Wt: 398.4 g/mol
InChI Key: WLUBFPVTOTYMBD-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that includes a methoxyphenyl group, a nitrophenyl group, and a sulfanylidene tetrahydropyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-methoxybenzaldehyde with 4-nitrobenzaldehyde in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reacted with thiourea and methyl acetoacetate under reflux conditions to yield the desired tetrahydropyrimidine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO) are used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and enzyme activity. The compound’s sulfanylidene group can form covalent bonds with nucleophilic residues in the enzyme, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyphenyl)-6-methyl-4-(4-aminophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-methoxyphenyl)-6-methyl-4-(4-chlorophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is unique due to the presence of both a nitro group and a sulfanylidene group, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical modifications and applications in various fields.

Properties

IUPAC Name

N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-11-16(18(24)21-14-5-3-4-6-15(14)27-2)17(22-19(28)20-11)12-7-9-13(10-8-12)23(25)26/h3-10,17H,1-2H3,(H,21,24)(H2,20,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUBFPVTOTYMBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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N-(2-methoxyphenyl)-6-methyl-4-(4-nitrophenyl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

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